2,4-Undecadien-1-ol

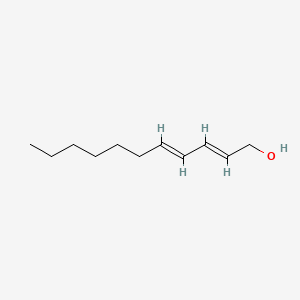

Description

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-undeca-2,4-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h7-10,12H,2-6,11H2,1H3/b8-7+,10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKXLSPKNRZPJK-XBLVEGMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6069325, DTXSID801310066 | |

| Record name | 2,4-Undecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-2,4-Undecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94087-86-2, 59376-58-8 | |

| Record name | (2E,4E)-2,4-Undecadien-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94087-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E,4E)-Undeca-2,4-dienol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094087862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Undecadien-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Undecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-2,4-Undecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-undeca-2,4-dienol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Biological Context of 2,4 Undecadien 1 Ol

Isolation and Identification from Botanical Sources

2,4-Undecadien-1-ol (B1588632) has been detected in the volatile organic compounds emitted by certain plant species and in fungal metabolites. Its presence in these organisms highlights its natural biosynthesis and potential ecological functions.

Presence in Plant Essential Oils (e.g., Citrus sinensis, Cymbopogon citratus, Panax japonicus)

Distribution Patterns Across Plant Tissues and Developmental Stages

The distribution of volatile compounds, including alcohols, can vary significantly across different plant tissues and throughout developmental stages. Studies on the volatile profiles of fruits, such as apples and oriental melons, demonstrate that the concentration and composition of volatile compounds change dynamically during maturation. nih.gov, researchgate.net For example, in apple fruit, the relative content of volatile compounds changes with fruit development, and enzymes like alcohol dehydrogenase play a role in converting aldehydes to alcohols. nih.gov While specific data on the distribution patterns of this compound in different plant tissues or its changes during development were not found, the general principle of dynamic volatile profiles in plants suggests that the presence and concentration of this compound are likely to be tissue- and stage-specific.

Association with Invertebrate Chemical Signals

Aliphatic alcohols and related unsaturated compounds are known to play significant roles in the chemical communication systems of invertebrates, particularly insects.

Related Structures as Components of Insect Pheromone Systems (e.g., Undecadienols, Undecadienones, Trimethylundecadienols)

Undecadienols, undecadienones, and trimethylundecadienols, which are structurally related to this compound, have been identified as components of insect pheromone systems. Pheromones are chemical signals used for intraspecific communication in insects, influencing behaviors such as mating, aggregation, and trail following. wikipedia.org, si.edu, corteva.com

For instance, (E)-2,6,10-trimethyl-5,9-undecadien-1-ol has been identified as a trail pheromone in several termite species, including Mastotermes darwiniensis, Porotermes adamsoni, and Stolotermes victoriensis. researchgate.net, cabidigitallibrary.org, scispace.com Undecadienols and their esters are known to act as pheromones in certain insect species, involved in mating and aggregation behaviors. ontosight.ai Similarly, undecadienones, such as 6,10-dimethyl-5,9-undecadien-2-one (geranyl acetone), have been studied for their biological activity, including toxicity to insects. ebi.ac.uk, mdpi.com

These related structures, with varying positions and configurations of double bonds and additional functional groups or methyl branches, highlight the diversity of undecadienyl compounds utilized in insect chemical communication.

Comparative Analysis with Other Aliphatic Alcohols in Semiochemical Research

Aliphatic alcohols, including undecadienols, are part of a broader class of compounds studied in semiochemical research. Semiochemicals are chemicals that mediate interactions between organisms. nih.gov Comparative analysis of this compound with other aliphatic alcohols in this context would involve evaluating their relative volatility, receptor interactions, and behavioral effects on target organisms. While specific comparative studies focusing on this compound alongside a wide range of other aliphatic alcohols in semiochemical research were not detailed in the search results, the importance of aliphatic alcohols as components of insect pheromones and other semiochemicals is well-established. wikipedia.org, nih.gov For example, studies on insect pheromones often involve the analysis of various chain lengths and functional groups, including alcohols, aldehydes, and esters, to understand their specific roles in chemical communication and potential applications in pest control. acs.org, nih.gov

Biosynthetic Pathways and Precursor Derivations of Undecadienols

Fatty Acid Metabolic Pathways in Unsaturated Alcohol Biosynthesis

The production of unsaturated fatty alcohols typically originates from the core machinery of fatty acid synthesis and modification.

De Novo Fatty Acid Synthesis and Chain Elongation

De novo fatty acid synthesis begins with acetyl-CoA and proceeds through iterative cycles catalyzed by fatty acid synthase (FAS). frontiersin.orgfrontiersin.org This process involves the sequential addition of two-carbon units, primarily derived from malonyl-CoA, to build a saturated fatty acid chain. frontiersin.orgpnas.org The chain length is determined by the specificity of the enzymes involved and the termination mechanisms of the pathway. oup.com For an 11-carbon compound like undecadienol, this would involve initiating with a precursor and undergoing elongation cycles to reach the appropriate carbon chain length. While typical de novo synthesis in many organisms yields even-chain fatty acids (C16 and C18 being common), mechanisms exist for producing odd-chain fatty acids, often involving the use of a propionyl-CoA primer instead of acetyl-CoA. frontiersin.org Alternatively, chain-shortening of longer fatty acids via modified beta-oxidation pathways can also contribute to the pool of precursors with the required carbon length. oup.comfrontiersin.org

Desaturation Mechanisms Leading to Dienyl Structures

The introduction of double bonds into the fatty acid chain is catalyzed by desaturase enzymes. These enzymes are highly specific, determining both the position and the stereochemistry (cis or trans) of the double bond. researchgate.netwikipedia.org Desaturases are typically oxygen-dependent enzymes with diiron active sites. researchgate.netwikipedia.org For the formation of a 2,4-dienyl structure, specific desaturases would be required to introduce double bonds at the Δ2 and Δ4 positions relative to the carboxyl group. This process often involves sequential desaturation steps on a fatty acyl-CoA or fatty acyl-ACP substrate. frontiersin.orgoup.comresearchgate.net The precise order and specificity of these desaturases are crucial for generating the correct double bond pattern observed in 2,4-undecadien-1-ol (B1588632).

Role of Fatty Acyl Reductases in Alcohol Formation

The final step in the biosynthesis of fatty alcohols from fatty acids is the reduction of the carboxyl group. This reaction is primarily catalyzed by fatty acyl-CoA reductases (FARs). frontiersin.orguniprot.orgnih.govresearchgate.netpnas.orgnih.govfrontiersin.org FARs convert fatty acyl-CoA precursors to their corresponding primary fatty alcohols, typically utilizing NADPH as a cofactor. uniprot.orgnih.govfrontiersin.org Some FARs directly catalyze a four-electron reduction to yield the alcohol, while others are aldehyde-forming reductases that produce an aldehyde intermediate, which is then further reduced to an alcohol by other enzymes like aldehyde reductases or alcohol dehydrogenases. frontiersin.org The specificity of the FAR for particular fatty acyl chain lengths and degrees of unsaturation is critical for determining the final alcohol product. uniprot.orgpnas.org FARs have been identified and characterized in various organisms, including insects, where they play a key role in pheromone biosynthesis. pnas.orgnih.gov

Intersections with Isoprenoid Biosynthetic Pathways

While the primary biosynthetic route for this compound appears to be rooted in fatty acid metabolism, there can be intersections or shared regulatory mechanisms with other metabolic pathways, such as the isoprenoid pathway, particularly in organisms that produce both types of compounds. nih.govnih.govcuni.cz Isoprenoids are synthesized via the mevalonate (B85504) or methylerythritol phosphate (B84403) pathways and are precursors to a diverse range of compounds, including some insect pheromones and essential oil components. nih.govcuni.cz Although this compound is a fatty acid derivative, the metabolic state of the organism, influenced by factors like nutrient availability and hormonal signals, can affect the flux through various pathways, including both fatty acid and isoprenoid biosynthesis. nih.govnih.gov Regulatory elements and signaling molecules might influence enzymes in both pathways, leading to coordinated production of different classes of compounds in some biological systems. nih.govnih.govresearchgate.net

Genetic and Enzymatic Regulation of Undecadienol Production in Biological Systems

The biosynthesis of fatty acid-derived compounds, including unsaturated alcohols like undecadienols, is subject to complex genetic and enzymatic regulation in biological systems. nih.govcuni.czlibretexts.orgegyankosh.ac.inyoutube.com This regulation ensures that these compounds are produced at the appropriate time, in the correct tissues, and in the specific ratios required for their biological function (e.g., as pheromones). nih.govcuni.cz

Genetic control involves the regulation of gene expression for the enzymes involved in the pathway, such as fatty acid synthases, desaturases, and fatty acyl reductases. oup.comnih.govlibretexts.orgegyankosh.ac.in This can occur at the transcriptional level through the binding of regulatory proteins (activators or repressors) to DNA sequences near the genes. libretexts.orgegyankosh.ac.inyoutube.com Hormonal signals, such as neuropeptides (e.g., pheromone biosynthesis activating neuropeptide, PBAN in moths) and juvenile hormones in insects, are known to regulate the expression or activity of key enzymes in pheromone biosynthesis pathways, which are often fatty acid-derived. nih.govnih.govresearchgate.net

Enzymatic regulation involves mechanisms that modulate the activity of existing enzyme molecules. egyankosh.ac.inyoutube.comkhanacademy.org These can include allosteric regulation, where molecules bind to a site other than the active site to alter enzyme conformation and activity, and covalent modification, such as phosphorylation, which can activate or inactivate an enzyme. egyankosh.ac.inyoutube.comkhanacademy.orgnih.gov Feedback inhibition, where the end product of a pathway inhibits an earlier enzyme, is a common mechanism to prevent overproduction. egyankosh.ac.inkhanacademy.org The precise regulatory mechanisms governing this compound production would depend on the specific organism and its biological role for this compound.

Table 1: Key Enzymatic Steps in Unsaturated Fatty Alcohol Biosynthesis

| Step | Enzyme Class | Reaction | Substrate Example (General) | Product Example (General) | Cofactors/Notes |

| Chain Elongation | Fatty Acid Synthase (FAS) / Elongases | Sequential addition of 2-carbon units | Acetyl-CoA, Malonyl-CoA | Fatty Acyl-ACP/CoA | Requires NADPH; Iterative process. frontiersin.orgpnas.orgoup.com |

| Desaturation | Fatty Acid Desaturase (FAD) | Introduction of double bonds | Saturated/Monounsaturated Fatty Acyl-CoA/ACP | Unsaturated Fatty Acyl-CoA/ACP | Requires O2, NAD(P)H; Position and stereochemistry specific. frontiersin.orgresearchgate.netwikipedia.org |

| Carboxyl Group Reduction | Fatty Acyl Reductase (FAR) | Conversion of acyl-CoA to primary alcohol | Fatty Acyl-CoA | Fatty Alcohol | Requires NADPH; Can involve aldehyde intermediate. uniprot.orgnih.govfrontiersin.org |

Table 2: Examples of Hormonal Regulation in Insect Pheromone Biosynthesis (Fatty Acid-Derived)

| Hormone Type | Example (Insect) | Effect on Biosynthesis | References |

| Pheromone Biosynthesis Activating Neuropeptide (PBAN) | Moths (e.g., Bombyx mori) | Regulates enzyme activities in fatty acid synthesis and modification. nih.govresearchgate.net | nih.govresearchgate.net |

| Juvenile Hormone (JH) | Beetles, Cockroaches | Induces pheromone production. nih.gov | nih.gov |

| Ecdysteroids | Flies (e.g., Musca domestica) | May regulate fatty acyl-CoA elongation enzymes. nih.gov | nih.gov |

Advanced Chemical Synthesis and Stereochemical Control of 2,4 Undecadien 1 Ol and Analogues

Total Synthesis Strategies for Defined Stereoisomers of 2,4-Undecadien-1-ol (B1588632)

Total synthesis approaches aim to construct the target molecule from simpler precursors, allowing for precise control over the formation of the carbon skeleton and the stereochemistry of the double bonds. Achieving high stereoselectivity in the formation of conjugated dienes is a key challenge. mdpi.com

Stereoselective Alkene Formation (e.g., Wittig Reactions, Olefin Metathesis)

Stereoselective alkene formation reactions are fundamental to constructing the diene system of this compound. The Wittig reaction is a widely used method for alkene synthesis and has been extended to the synthesis of 1,3-dienes from aldehydes. mdpi.com While the standard Wittig reaction with semi-stabilized ylides often yields mixtures of Z and E isomers, modified protocols have been developed to improve stereoselectivity. For instance, replacing aldehydes with N-sulfonyl imines in the Wittig reaction has been shown to significantly enhance stereoselectivity, allowing for the preparation of conjugated alkenes with high Z or E selectivity. nih.gov

Olefin metathesis is another powerful tool for carbon-carbon bond formation, including the synthesis of dienes. This method involves the catalytic redistribution of alkene fragments. While the provided search results discuss olefin metathesis in the context of 1,3-diene synthesis in general, specific applications to this compound would involve coupling appropriate alkene precursors. mdpi.com

Other methodologies for stereoselective diene formation include transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can be used to couple pre-functionalized alkenyl partners with defined stereochemistry. mdpi.com Novel methodologies based on palladium-catalyzed three-component reactions have also been developed for the synthesis of conjugated dienyl homoallylic alcohols with control over alkene stereochemistry. thieme-connect.com

Chiral Auxiliary Approaches and Asymmetric Catalysis

To synthesize specific enantiomers of chiral molecules, including stereoisomers of this compound that may possess chiral centers (though this compound itself is achiral, analogues might be chiral), chiral auxiliary approaches and asymmetric catalysis are employed. A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to influence the stereochemical outcome of a reaction. york.ac.uk, wikipedia.org The auxiliary is typically removed after the stereocenter is formed. Examples of chiral auxiliaries include those derived from 8-phenylmenthol or trans-2-phenyl-1-cyclohexanol. wikipedia.org

Asymmetric catalysis utilizes a chiral catalyst to induce stereoselectivity in a reaction involving achiral or prochiral substrates. slideshare.net, slideshare.net This approach is often preferred in industrial settings due to the catalytic amounts of chiral material required. asau.ru While the search results discuss asymmetric synthesis strategies in a broader context, their principles are applicable to the stereoselective synthesis of chiral analogues of this compound or intermediates leading to its synthesis. york.ac.uk, slideshare.net, slideshare.net, sfu.ca

Semi-synthesis and Derivatization from Naturally Derived Precursors

Semi-synthesis involves using naturally occurring compounds as starting materials or intermediates for the synthesis of target molecules. While direct semi-synthesis of this compound from a readily available natural precursor is not explicitly detailed in the search results, the synthesis of other conjugated dienes and alcohols from natural products or their derivatives is a known strategy in organic synthesis. For example, the synthesis of insect pheromones, which often contain conjugated diene structures, can utilize naturally derived compounds as starting points. researchgate.net Derivatization of naturally occurring unsaturated alcohols or aldehydes could potentially serve as a route to this compound.

Development of Novel Synthetic Methodologies for Conjugated Dienyl Alcohols

Research continues into developing new and more efficient synthetic methodologies for constructing conjugated dienyl alcohol systems with high control over stereochemistry. Recent advances include palladium-catalyzed three-component reactions that allow for the synthesis of (Z)-alkene-containing linear conjugated dienyl homoallylic alcohols with good diastereoselectivity. thieme-connect.com Other novel approaches for the formation of dienyl alcohols have also been described. researchgate.net, thieme-connect.com These new methods often aim for improved efficiency, sustainability, and stereocontrol compared to traditional routes. mdpi.com

Scalable Production Methods for Research and Industrial Applications

The scalable production of this compound and its stereoisomers is important for both research purposes and potential industrial applications. While specific large-scale synthesis protocols for this compound were not detailed, the principles of scalable organic synthesis apply. Factors such as cost-effectiveness, efficiency, safety, and environmental impact are critical for industrial production. asau.ru Chemical suppliers offer this compound, typically as a mixture of stereoisomers, in quantities suitable for research, indicating that synthetic routes exist, although the specific details of large-scale manufacturing are often proprietary. fishersci.ca, vwr.com, labproinc.com, fishersci.com The development of catalytic processes is particularly relevant for scalable industrial synthesis due to their potential for high efficiency and reduced waste. asau.ru

Analytical Characterization and Detection Methodologies for 2,4 Undecadien 1 Ol

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

GC-MS is a widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including 2,4-Undecadien-1-ol (B1588632). ajol.infopostnova.com The technique involves separating components of a mixture based on their boiling points and interaction with a stationary phase in a GC column, followed by detection and identification using a mass spectrometer. postnova.com The purity of this compound is often assessed by GC. vwr.comcymitquimica.com

Advanced Sample Preparation Techniques (e.g., Solid-Phase Microextraction - SPME, Headspace Extraction)

Effective sample preparation is a critical step in GC-MS analysis, significantly influencing the reliability and accuracy of the results. chromatographyonline.com Advanced techniques like Solid-Phase Microextraction (SPME) and Headspace Extraction are frequently employed for the analysis of volatile organic compounds (VOCs). chromatographyonline.comdss.go.thmdpi.comrsc.org

SPME is a solventless sample preparation method that integrates sampling, extraction, concentration, and sample introduction into a single step. chromatographyonline.com It involves the extraction of analytes from a sample onto a coated fiber, which is then inserted into the GC injection port for thermal desorption. chromatographyonline.comdss.go.th Headspace SPME (HS-SPME) is particularly useful for analyzing volatile and semi-volatile compounds in various matrices, including environmental, biological, and food samples. chromatographyonline.comdss.go.thrsc.org In HS-SPME, the fiber is exposed to the headspace above the sample, allowing volatile compounds to partition onto the fiber coating. chromatographyonline.comdss.go.th Parameters such as fiber coating material, extraction temperature, equilibration time, extraction time, and salt addition can be optimized to enhance extraction efficiency. dss.go.thmdpi.com For instance, a polydimethylsiloxane-divinylbenzene (PDMS/DVB) coated fiber has been found effective for extracting certain organic compounds, including alcohols. dss.go.thrsc.org

Headspace extraction involves the analysis of the vapor phase in equilibrium with a liquid or solid sample. dss.go.thmdpi.commdpi.com This technique is suitable for volatile compounds that readily partition into the headspace. dss.go.thmdpi.com Sample preparation for headspace analysis can involve placing the sample in a sealed vial and incubating it at a specific temperature to achieve volatile equilibrium before sampling the headspace with a syringe or SPME fiber. mdpi.commdpi.com

Optimization of Chromatographic Separation Parameters and Column Selection

Optimizing chromatographic separation parameters and selecting the appropriate GC column are essential for achieving adequate resolution and accurate quantification of this compound. sigmaaldrich.comphenomenex.comrestek.com The separation of compounds in GC is based on their interactions with the stationary phase and their physical properties, such as boiling point. postnova.comsigmaaldrich.com

Key factors in GC column selection include the stationary phase, column internal diameter (I.D.), film thickness, and column length. sigmaaldrich.comphenomenex.comrestek.com The stationary phase polarity and selectivity are critical for achieving separation, as they influence the interaction between the analytes and the column. restek.com Columns with similar polarity to the analytes tend to provide stronger interactions and potentially better resolution. restek.com Non-polar columns, such as those with a poly(dimethyl siloxane) phase, are often used for general-purpose applications where separation is primarily based on boiling point. sigmaaldrich.com

Column dimensions significantly impact separation efficiency, resolution, and analysis time. sigmaaldrich.comphenomenex.com Increasing column length generally improves resolution but also increases run times. phenomenex.com Smaller internal diameter columns can lead to faster run times and increased efficiency, while larger I.D. columns offer higher sample capacity. sigmaaldrich.comphenomenex.com The film thickness of the stationary phase also affects retention and resolution.

Optimization of chromatographic parameters, such as temperature programming, carrier gas flow rate, and injection technique (e.g., splitless mode), is necessary to achieve optimal peak separation and sensitivity for this compound. mdpi.commdpi.com

Mass Spectrometric Fragmentation Analysis and Spectral Library Matching for Identification

Mass spectrometry provides crucial information for the identification of compounds separated by GC. nih.govfishersci.comnist.govresearchgate.netresearchgate.net In GC-MS, compounds eluting from the GC column are ionized and fragmented, and the resulting ions are detected based on their mass-to-charge ratio (m/z). nih.govresearchgate.net Electron ionization (EI) is a common ionization technique in GC-MS, typically performed at an energy level of 70 eV, which produces characteristic fragmentation patterns. mdpi.commdpi.comoup.com

Compound identification is often achieved by comparing the obtained mass spectra to spectral libraries, such as the NIST library. ajol.infochromatographyonline.comoup.comreddit.com Library matching involves comparing the fragmentation pattern of an unknown compound to the patterns of known compounds in the library. ajol.infochromatographyonline.comreddit.com A high spectral similarity match factor indicates a probable identification. acs.org However, in some cases, fragmentation patterns may not match existing library entries, requiring further analysis or the use of other identification tools. reddit.com

Mass spectral data for 2,4-Undecadienal (B79447), a related compound, are available in databases like the NIST WebBook, including GC-MS data with information on total peaks and top m/z peaks. nih.govnist.gov While specific fragmentation data for this compound were not extensively detailed in the provided snippets, the general principles of EI-MS fragmentation and library matching apply.

Chiral Gas Chromatography for Stereoisomeric Purity and Composition Determination

This compound can exist as different stereoisomers due to the presence of double bonds. vwr.comcymitquimica.comkeyorganics.net Chiral gas chromatography is a specialized technique used to separate and analyze stereoisomers. This method employs a chiral stationary phase in the GC column that can interact differently with the enantiomers or diastereomers of a compound, leading to their separation. While the provided snippets mention this compound as a mixture of stereoisomers and its analysis by GC vwr.comcymitquimica.comkeyorganics.net, detailed information specifically on chiral GC separation of its stereoisomers was not available in the search results. However, the principle of chiral GC would be applicable for determining the stereoisomeric purity and composition of this compound if required.

Application of Advanced Spectroscopic Techniques in Structural Elucidation (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are powerful techniques for the structural elucidation of organic compounds. researchgate.netuclan.ac.ukweebly.com

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups of a molecule based on the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. researchgate.netweebly.com One-dimensional (1D) NMR experiments (e.g., ¹H NMR, ¹³C NMR) provide information on the types and number of protons and carbons and their chemical environments. researchgate.netweebly.com Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, provide connectivity information between atoms, which is crucial for assembling the molecular structure. researchgate.netweebly.com Advanced NMR techniques allow for structural elucidation with small sample amounts. researchgate.net

IR spectroscopy provides information about the functional groups present in a molecule based on the vibrations of chemical bonds. uclan.ac.uk Specific absorption bands in the IR spectrum correspond to different functional groups (e.g., O-H stretch for alcohols, C=C stretch for alkenes). uclan.ac.uk While a specific IR spectrum for this compound was not provided, IR spectroscopy is a standard technique that would be used to confirm the presence of the alcohol and alkene functional groups in the molecule. The NIST WebBook indicates that IR spectral data for this compound is available. nist.gov

Development of High-Throughput Screening Methods for Environmental and Biological Matrices

The development of high-throughput screening methods for this compound in environmental and biological matrices would involve adapting and optimizing the analytical techniques discussed above for rapid analysis of a large number of samples. This would likely involve streamlining sample preparation, optimizing chromatographic run times, and utilizing sensitive and selective detection methods like GC-MS. While the provided search results discuss the application of techniques like HS-SPME-GC-MS for analyzing volatile compounds in various matrices, including biological samples chromatographyonline.comrsc.orgresearchgate.net, specific high-throughput screening methods tailored for this compound were not explicitly detailed. However, the principles of miniaturization, automation, and rapid analysis inherent in high-throughput screening would be applied to the established GC-MS and sample preparation methods to enable efficient analysis of this compound in complex matrices.

Ecological Functions and Inter Species Chemical Communication of Undecadienols

Role as a Constituent of Botanical Volatile Organic Compound (VOC) Profiles

Volatile organic compounds (VOCs) are ubiquitous in the plant kingdom, contributing to a wide array of ecological interactions. They are emitted from various plant tissues, including leaves, flowers, and fruits. Undecadienols, including 2,4-undecadien-1-ol (B1588632), have been identified as components of the complex mixtures that constitute botanical VOC profiles. akjournals.compurpest.euresearchgate.net The presence and relative abundance of specific undecadienol isomers within a plant's VOC blend can vary depending on the plant species, developmental stage, and environmental conditions.

For instance, a study on Eryngium foetidum L., also known as spiny coriander, identified 2,4-undecadienol as a volatile compound present in both leaves and branches, albeit in relatively low percentages compared to major components like 10-undecenal. akjournals.comresearchgate.net The detection of undecadienols in plant emissions suggests their potential involvement in mediating interactions within the plant's ecosystem.

Contribution to Plant-Herbivore and Plant-Pathogen Interactions

Plant VOCs are known to play crucial roles in the intricate interactions between plants and their herbivores and pathogens. These volatile signals can act as direct defenses, repelling herbivores or inhibiting pathogen growth, or as indirect defenses, attracting natural enemies of herbivores. While direct evidence for this compound's specific role in these interactions is limited, related undecadienals, such as 2,4-undecadienal (B79447), have demonstrated biological activities, including antimicrobial properties against Mycobacterium tuberculosis.

Furthermore, studies on the volatile profiles of plants infested by pathogens like Phytophthora species have identified various undecadienols and other related compounds as part of the emitted VOCs. nih.govmdpi.comapsnet.orgresearchgate.net For example, this compound was listed as a volatile compound produced by Phytophthora multivora. purpest.eumdpi.com The presence of such compounds in the volatile blends associated with plant-pathogen interactions suggests they may serve as indicators of infection or play a more active role in the plant's response or the pathogen's life cycle.

Ecological Significance in Floral Scent and Pollinator Attraction

Floral scents are critical for attracting pollinators, and they are typically composed of complex mixtures of volatile organic compounds. researchgate.netusda.govmdpi.comfrontiersin.org The composition of floral scent can vary significantly between plant species, contributing to pollinator specificity and reproductive isolation. mdpi.comnih.gov While this compound is not frequently cited as a major component of floral scents in the available literature, other undecadienols and related fatty alcohol derivatives can be part of these olfactory signals. ontosight.airesearcher.life

The timing of floral scent emission is often synchronized with the activity periods of their specific pollinators, maximizing the efficiency of pollination. usda.govfrontiersin.org The presence of certain volatile compounds, even in minor amounts, within a floral bouquet can influence pollinator behavior. Further research is needed to determine if this compound contributes to the floral scent of any plant species and, if so, its specific role in attracting pollinators.

Implications in Insect Chemical Ecology

Undecadienols and related compounds are also significant in the chemical ecology of insects, particularly as components of pheromones or other semiochemicals that mediate communication. ontosight.aiontosight.airesearchgate.netannualreviews.org These chemical signals can influence a wide range of insect behaviors, including aggregation, mating, and host location.

Investigations into Pheromone Blends and Ratios (based on related compounds)

While this compound itself is not widely reported as a primary insect pheromone component, related undecadienols and their derivatives have been identified in the pheromone blends of various insect species. For example, (E)-6,10-dimethyl-5,9-undecadien-2-ol, also known as fuscumol, is a male-produced aggregation pheromone found in Tetropium fuscum and Tetropium cinnamopterum beetles. google.comresearchgate.net This highlights the potential for undecadienol structures to serve as chemical signals in insect communication.

The precise blend and ratio of components within a pheromone are often crucial for eliciting the correct behavioral response in the receiving insect. acs.org Studies on synthetic pheromone analogues, or parapheromones, which are structurally related to natural pheromones, have shown that modifications to the carbon chain or functional groups can significantly alter their biological activity and effectiveness in attracting or disrupting insect behavior. researchgate.netannualreviews.orgacs.orgresearchgate.net This suggests that the specific positioning of double bonds and the presence of the alcohol group in this compound would likely dictate its potential role, if any, in insect communication.

Behavioral Bioassays and Olfactory Receptor Response Studies

Evolution of Chemical Signals in Invertebrate Communication Systems

The evolution of chemical signals in invertebrates, particularly insects, is a complex process driven by natural selection. Pheromones and other semiochemicals evolve to ensure effective communication within a species while minimizing interference from other species' signals. acs.org This often leads to the development of highly specific receptor systems and precise blends of chemical components.

The structural diversity of compounds like undecadienols, with variations in double bond positions and configurations, provides a rich chemical space for the evolution of distinct signals. The presence of similar chemical backbones in both plant VOCs and insect pheromones suggests potential evolutionary links, such as insects adapting to detect or utilize plant compounds as cues, or the co-evolution of plant defense signals and insect communication systems. While the specific evolutionary trajectory involving this compound is not detailed in the search results, the broader context of undecadienols as components of semiochemicals in both plants and insects underscores their potential significance in the evolution of inter-species chemical communication.

Compound Information

| Compound Name | PubChem CID |

| This compound | 5362760 |

| 2,4-Undecadienal | 5367531 |

| 10-Undecenal | 5365337 |

| (E)-6,10-dimethyl-5,9-undecadien-2-ol (Fuscumol) | 5367610 |

| 2,4-Decadienal (E,E) | 5283349 |

| 1-Octen-3-ol | 5352876 |

| 1-Decanol | 8174 |

| Eucalyptol | 2758 |

| Indole | 798 |

| (E)-Methyl p-methoxycinnamate | 637789 |

| (Z)-Methyl p-methoxycinnamate | 637788 |

| (E,E)-8,10-Dodecadien-1-ol (Codlemone) | 5362801 |

| (Z,Z)-11,13-Hexadecadienal | 5367587 |

| (S)-11-methyl-heptacosane | 183131 |

| (Z)-7-dodecenyl acetate (B1210297) (Z7-12:Ac) | 5364071 |

| (Z)-tricos-7-ene | 5367599 |

| (7Z)-alken-11-ones | - |

| 2,4-Heptadienal | 5283321 |

| 2,4-Nonadienal | 5283339 |

| 2-Undecenal | 5352899 |

| 3,5-Octadien-2-one | 5352876 |

| 2,6-Dodecadienal | 5463933 |

| 3-Undecen-2-one | 6437801 |

| 6-Undecen-2-one | 11217478 |

| 1,5-Undecadien-4-ol, 4-acetate | 5365567 |

| trans-2-undecen-1-ol | 6437800 |

| 5,9-Undecadien-2-one | 5365568 |

| 1,7-nonadien-4-ol,4,8-dimethyl- | 5365569 |

| Linalool | 6549 |

| Eucalyptol | 2758 |

| Neral | 643979 |

| Camphene | 8748 |

| alpha-Pinene | 6326 |

| Citronellal | 7048 |

| Indole | 798 |

| (E)-Methyl p-methoxycinnamate | 637789 |

| (Z)-Methyl p-methoxycinnamate | 637788 |

| (E,E)-10,11-difluoro-8,10-dodecadienol | - |

| (E,E)-11-chloro-8,10-undecadienol | - |

| (Z)-heptyl undec-4-enoate | - |

| (Z)-8- dodecenyl acetate | 5363786 |

| (+)-disparlure | 441118 |

| 3,5-dimethyl-6-(1-methylbutyl)-pyran-2-one | - |

| 1,12-pentadecadiene | 5365614 |

| undecane | 1120 |

| dodecane | 8918 |

| tridecane | 8919 |

| pentadecane | 8212 |

| nonadecane | 16006 |

| (E)-2-decenal | 445638 |

| (E)-2-octenal | 5362824 |

| (E)-2-hexenal | 445637 |

| beta-pinene | 14269 |

| beta-myrcene | 31253 |

| D-limonene | 439251 |

| (E)-beta-ocimene | 5281171 |

| myrcene | 31253 |

| linalool | 6549 |

| alpha-pinene | 6326 |

| benzaldehyde | 240 |

| methyl 2-hydroxybenzoate (methyl salicylate) | 4137 |

| benzyl alcohol | 244 |

| 2-phenyl ethanol | 605 |

| caryophyllene | 5281517 |

| 6-methyl-5-hepten-2-one | 5362776 |

| copalol | 5281749 |

| 4-ethyl-2-methoxyphenol | 637924 |

| 4-ethylphenol | 993 |

| butyrolactone | 8024 |

| phenylethyl alcohol | 605 |

| 3-hydroxy-2-butanone | 10311 |

| dl-6-methyl-5-hepten-2-ol | 5362776 |

| dimethyl trisulfide | 16626 |

| 6,10-dimethyl-5,9-undecadien-2-ol | 5367610 |

| 2-methoxy-4-vinylphenol | 637786 |

| heptanes | 8058 |

| 5-methyl-3-heptaneone | 1715061 |

| 3-methyl-1-butanol | 1120 |

| ethyl acetate | 885 |

| 2-methyl-propanoic acid, ethyl ester | 14084 |

| ethyl ester 2-methyl-butanoic acid | 5362760 |

| benzyl alcohol | 244 |

| 4-ethyl-1,2-dimethoxybenzene | 637787 |

| trans-2-undecen-1-ol | 6437800 |

| 1-octadecanol | 2682 |

| cyclooctylalcohol | 8026 |

| butanoic acid, butyl ester | 14084 |

| carbamic acid, methyl ester | 7904 |

| 2-ethylhexyl-2-ethylhexanoate | 13909 |

| phthalic acid, decyl isobutyl ester | - |

| 2,2,4-trimethyl-1,3-pentanediol diisobutyrate | 10311 |

| decanal | 8174 |

| nonanal | 8048 |

| 7,9-di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione | - |

| 2,5-cyclohexadiene-1,4-dione | 10311 |

| 2,6-bis(1,1-dimethylethyl) | - |

| trans-alpha-bisabolene | 5281517 |

| ethanol | 702 |

| silanediol, 2-methylaminoethanol | - |

| L-alanine, ethyl ester | 8163 |

| carbonic acid, dodecyl isobutyl ester | - |

| acetic acid | 174 |

| butanoic acid | 264 |

| 2,3,4H-pyran-4-one | 10311 |

| 5,9-undecadien-2-one | 5365568 |

| cyclooctene | 5362760 |

| 2-cyclopenten-1-one | 10311 |

| 1-propanamine | 10311 |

| geranyl linalool | - |

| quinoline | 7048 |

| 1-octenol | 5352876 |

| nonanol | 8048 |

| 1-decenol | 8174 |

| 1-decadienol | - |

| 1-undecadienol | - |

| 1-dodecenol | - |

| cis-3-octen-1-ol | 5352876 |

| (E,E)-10,11-difluoro-8,10-dodecadienol | - |

| (E,E)-11-chloro-8,10-undecadienol | - |

| (Z)-dodec-8-en-1-yl acetate (Z8-12:OAc) | 5363786 |

| 10-undecenal | 5365337 |

| (Z)-7-tetradecenal | 5367586 |

| (Z)-9-tetradecenal | 5367588 |

| 2,4,5-trimethylbenzaldehyde | 1715061 |

| trimethylbenzaldehyde | - |

| 4-ethyl-2-methoxyphenol | 637924 |

| 3-undecen-2-one | 6437801 |

| 1-octen-3-ol | 5352876 |

| 1-decanol | 8174 |

| 2,4,6-trimethyl-heptanes | - |

| dl-6-methyl-5-hepten-2-ol | 5362776 |

| dimethyl trisulfide | 16626 |

| 6,10-dimethyl-5,9-undecadien-2-ol | 5367610 |

| 2-methoxy-4-vinylphenol | 637786 |

| heptanes | 8058 |

| 5-methyl-3-heptaneone | 1715061 |

| 3-methyl-1-butanol | 1120 |

| ethyl acetate | 885 |

| 2-methyl-propanoic acid, ethyl ester | 14084 |

| ethyl ester 2-methyl-butanoic acid | 5362760 |

| benzyl alcohol | 244 |

| 4-ethyl-1,2-dimethoxybenzene | 637787 |

| 1-octadecanol | 2682 |

| cyclooctylalcohol | 8026 |

| trans-2-undecen-1-ol | 6437800 |

| butanoic acid, butyl ester | 14084 |

| carbamic acid, methyl ester | 7904 |

| 2-ethylhexyl-2-ethylhexanoate | 13909 |

| phthalic acid, decyl isobutyl ester | - |

| 2,2,4-trimethyl-1,3-pentanediol diisobutyrate | 10311 |

| decanal | 8174 |

| nonanal | 8048 |

| 7,9-di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione | - |

| 2,5-cyclohexadiene-1,4-dione | 10311 |

| 2,6-bis(1,1-dimethylethyl) | - |

| trans-alpha-bisabolene | 5281517 |

| ethanol | 702 |

| silanediol, 2-methylaminoethanol | - |

| L-alanine, ethyl ester | 8163 |

| carbonic acid, dodecyl isobutyl ester | - |

| acetic acid | 174 |

| butanoic acid | 264 |

| 2,3,4H-pyran-4-one | 10311 |

| 5,9-undecadien-2-one | 5365568 |

| cyclooctene | 5362760 |

| 2-cyclopenten-1-one | 10311 |

| 1-propanamine | 10311 |

| geranyl linalool | - |

| quinoline | 7048 |

| 1-octenol | 5352876 |

| nonanol | 8048 |

| 1-decenol | 8174 |

| 1-decadienol | - |

| 1-undecadienol | - |

| 1-dodecenol | - |

| cis-3-octen-1-ol | 5352876 |

Data Table: Volatile Compounds in Eryngium foetidum L. (Partial List)

| Compound Name | Retention Index | Leaf (%) | Branch (%) |

| 2,4-Undecadienol | 1385 | 0.000 | 0.051 |

| 10-Undecenal | - | 44.98 | 57.43 |

| (Z)-7-tetradecenal | - | 4.35 | - |

| (Z)-9-tetradecenal | - | 5.42 | - |

| 5,7-undecadienol | 1583 | 0.286 | 0.379 |

| 6-Dodecenol | 1485 | 0.340 | 0.318 |

| Nerolidol | 1564 | 0.228 | 0.090 |

| (+)-Carotol | 1591 | 1.026 | 0.268 |

Data Table: Selected VOCs from Phytophthora Species

| Compound Name | PubChem CID | Detected in Species (Count) | Source Citation |

| This compound | 5362760 | 2 | purpest.eumdpi.com |

| 3-Undecen-2-one | 6437801 | 6 | nih.gov |

| 1-Octen-3-ol | 5352876 | 5 | nih.gov |

| 1-Decanol | 8174 | 5 | nih.gov |

| 2,4-Heptadienal | 5283321 | 3 | nih.gov |

| 2,4-Nonadienal | 5283339 | 3 | nih.gov |

| 2,4-Decadienal (E,E) | 5283349 | 3 | nih.gov |

| 2-Undecenal | 5352899 | 1 | nih.gov |

| 3,5-Octadien-2-one | 5352876 | 2 | nih.gov |

| 2,6-Dodecadienal | 5463933 | 1 | nih.gov |

| 6-Undecen-2-one | 11217478 | 4 | nih.gov |

Research Gaps and Prospective Investigations for 2,4 Undecadien 1 Ol

Elucidation of Full Biosynthetic Pathways and Regulatory Networks in Diverse Organisms

The precise biosynthetic pathways leading to the formation of 2,4-Undecadien-1-ol (B1588632) in the organisms where it has been detected remain largely uncharacterized. While general pathways for fatty alcohol and dienal synthesis, such as β-oxidation and the lipoxygenase (LOX) pathway, are known to produce related compounds, the specific enzymatic steps and genetic regulation involved in the de novo synthesis or metabolic conversion resulting in this compound are unclear. For instance, β-oxidation is a primary process for forming flavor molecules from fatty acids, but the specific pathways in plants are not well understood mdpi.com. The LOX pathway can also provide substrates for ester production and acts as an alternative to β-oxidation of fatty acids mdpi.com.

Prospective investigations should employ advanced molecular techniques, including transcriptomics, proteomics, and metabolomics, to identify the genes, enzymes, and regulatory elements involved in its biosynthesis in diverse organisms. Isotopic labeling studies could help trace the precursors and intermediates in the pathway. Understanding these mechanisms is crucial for potentially manipulating the production of this compound for various purposes.

Comprehensive Stereoisomeric Characterization and Functional Studies in Natural Samples

This compound contains two double bonds, allowing for the existence of multiple stereoisomers (E,E; E,Z; Z,E; Z,Z). Current commercial sources often supply this compound as a mixture of stereoisomers thegoodscentscompany.comfishersci.cavwr.com. While some related compounds like 2,4-undecadienal (B79447) have characterized isomers (e.g., (E,E)-2,4-undecadienal) nih.govthegoodscentscompany.comknowde.com, the specific stereoisomeric composition of this compound in natural samples is often not fully characterized. The biological activity and ecological roles of a compound can be highly dependent on its specific stereochemistry, as seen with pheromones where synergistic blends of enantiomers create species-specific attractants researchgate.net.

Future research needs to focus on developing and applying advanced analytical techniques, such as chiral gas chromatography-mass spectrometry (GC-MS), to accurately identify and quantify the specific stereoisomers present in different natural sources. Subsequent studies should investigate the individual biological activities and ecological functions of each identified stereoisomer to understand their specific contributions.

Advanced Mechanistic Studies of Ecological Roles and Interspecies Interactions

The ecological roles of this compound are not well-defined. While related unsaturated alcohols and aldehydes are known to act as signaling molecules, such as pheromones or defense compounds, the specific function of this compound in mediating interactions between organisms remains largely unexplored. For example, 2,4-undecadienal has been identified in coriander and shown to have deodorant activity thegoodscentscompany.com. Other undecadienes are known to be involved in insect communication researchgate.net.

Prospective investigations should involve field and laboratory experiments to determine if this compound acts as an attractant, repellent, or has other communicative functions in its natural environment. This could include behavioral assays with organisms known to co-occur with sources of this compound. Mechanistic studies are needed to understand how organisms perceive and respond to this compound at a molecular level.

Development of Novel Analytical Approaches for Trace-Level Detection and In Situ Analysis

Detecting and quantifying this compound, especially at trace levels in complex biological or environmental matrices, presents analytical challenges. While GC-MS is a powerful tool for identifying and quantifying volatile organic compounds (VOCs) nih.govrsc.org, including this compound nih.govnih.gov, specialized methods may be required for highly sensitive and selective detection in various sample types. For instance, solid-phase microextraction (SPME) coupled with GC-MS has been used for VOC analysis from biological samples nih.govuts.edu.au.

Future research should focus on developing novel and more sensitive analytical techniques, potentially involving advanced separation methods, selective detectors, or hyphenated techniques, for the accurate and reliable detection of this compound at very low concentrations. The development of in situ or portable analytical devices would also be valuable for real-time monitoring of its presence in ecological studies or other applications.

Exploration of Undiscovered Biological Activities and Metabolic Fates

Beyond its potential ecological roles, the full spectrum of biological activities of this compound in various biological systems is not comprehensively understood. While some studies mention the bioactivity of essential oils containing various compounds, including potentially this compound or related substances heraldopenaccess.ussciencebiology.org, specific activities attributed solely to this compound are limited in the provided search results. Its metabolic fate in different organisms and the environment is also an open question.

Prospective investigations should explore potential biological activities such as antimicrobial, antifungal, or other pharmacological effects through targeted in vitro and in vivo studies. Research into how organisms metabolize this compound and its persistence and transformation in the environment is also necessary to assess its full biological and ecological impact.

Data Table: Selected Properties of this compound (Mixture of Stereoisomers)

| Property | Value | Source |

| CAS Number | 59376-58-8 | thegoodscentscompany.comvwr.com |

| Molecular Formula | C₁₁H₂₀O | vwr.comuni.lu |

| Molecular Weight | 168.28 g/mol | vwr.com |

| Appearance | Colorless clear liquid (est) / Very Pale Yellow Clear Liquid | thegoodscentscompany.comvwr.com |

| Purity (GC) | ≥95.0% (mixture of stereoisomers) | fishersci.cavwr.com |

| Specific Gravity | 0.85800 to 0.86800 @ 25.00 °C / 0.88 (20°C) | thegoodscentscompany.comvwr.com |

| Refractive Index | 1.48100 to 1.49100 @ 20.00 °C | thegoodscentscompany.com |

| Boiling Point | 103.00 °C @ 2.00 mm Hg / 256.7°C at 760 mmHg | thegoodscentscompany.comguidechem.com |

| Flash Point | 110.00 °C (230.00 °F TCC) | thegoodscentscompany.comvwr.com |

| Odor Description | Mild fatty | thegoodscentscompany.com |

Q & A

Q. How can researchers reliably identify 2,4-Undecadien-1-ol in complex mixtures?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) to separate isomers. Compare retention indices and fragmentation patterns against authentic standards. For quantification, employ internal standards (e.g., deuterated alcohols) to correct for matrix effects .

- Data Validation : Validate with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural assignments, particularly distinguishing between cis/trans isomers .

Q. What experimental conditions optimize the synthesis of this compound for reproducibility?

- Synthetic Routes : Catalytic hydrogenation of 2,4-Undecadiyn-1-ol using Lindlar’s catalyst (poisoned Pd/CaCO₃) ensures selective reduction to the cis dienol. Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining .

- Purity Assurance : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>98%) by high-performance liquid chromatography (HPLC) with UV detection at 210 nm .

Q. What biological activity data exist for this compound, and how should these be interpreted?

- Enzymatic Studies : Aspergillus flavipes alcohol oxidase shows 27 nmol/min per mg protein activity with this compound as substrate, suggesting potential as a biosensor component. Compare activity against negative controls (e.g., saturated alcohols with no activity) .

- Bioassay Design : Use dose-response curves to assess antimicrobial or pheromonal activity. Include solvent controls (e.g., ethanol) to isolate compound-specific effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s enzymatic activity be resolved?

- Case Example : Conflicting reports on substrate specificity (e.g., activity in Aspergillus vs. inactivity in Saccharomyces) may stem from enzyme isoform differences or assay conditions (pH, temperature).

- Resolution Strategy :

- Perform kinetic assays (Km, Vmax) under standardized conditions (pH 7.4, 30°C).

- Use site-directed mutagenesis to identify catalytic residues critical for dienol recognition .

Q. What advanced statistical methods are suitable for analyzing this compound’s role in multi-variable systems (e.g., ecological or metabolic networks)?

- Multivariate Analysis : Apply principal component analysis (PCA) to GC-MS datasets to correlate dienol concentration with environmental variables (e.g., temperature, microbial diversity).

- Network Modeling : Use partial least squares regression (PLSR) to model dienol’s interaction with lipid membranes or receptor proteins .

Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate this compound’s metabolic pathways?

- Labeling Protocol : Synthesize ¹³C-labeled dienol via Wittig reaction with ¹³C-enriched aldehydes. Track incorporation into downstream metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Data Interpretation : Use isotopomer spectral analysis (ISA) to quantify flux through competing pathways (e.g., β-oxidation vs. epoxide formation) .

Data Presentation & Reproducibility

Q. What are best practices for presenting this compound data in peer-reviewed journals?

- Tables/Figures : Include raw enzymatic activity data (e.g., triplicate measurements ± SD) in supplementary materials. Use line graphs for time-course assays and heatmaps for dose-response studies .

- Reproducibility : Document solvent purity, instrument calibration details, and batch-to-batch variability in synthetic yields. Share NMR/GC-MS spectra in open-access repositories .

Q. How should researchers address discrepancies in dienol stability under varying storage conditions?

- Stability Testing : Conduct accelerated degradation studies (40°C, 75% RH) and monitor via HPLC. Use Arrhenius kinetics to predict shelf life.

- Mitigation Strategies : Store in amber vials under argon at -20°C; add antioxidants (e.g., BHT) to prevent autoxidation .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE Requirements : Use nitrile gloves, chemical goggles, and fume hoods for synthesis/purification. Avoid skin contact due to potential irritancy (analogous to cis-4-Tetradecen-1-ol) .

- Waste Management : Neutralize acidic/basic byproducts before disposal. Segregate halogenated waste from dienol-contaminated materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.